molecular formula C25H24N2O3 B11340250 5-ethyl-N-(4-methoxybenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

5-ethyl-N-(4-methoxybenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11340250
M. Wt: 400.5 g/mol
InChI Key: XLEUJXFZEKDSRI-UHFFFAOYSA-N
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Description

5-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran core, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridine ring, and the addition of various substituents. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of Pyridine Ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated benzofuran intermediate.

    Addition of Substituents: Various substituents, such as the methoxyphenyl and ethyl groups, are introduced through nucleophilic substitution or other functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions, particularly at the methoxy group or the benzofuran core.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness

5-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its benzofuran core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H24N2O3/c1-4-18-10-13-22-21(15-18)17(2)24(30-22)25(28)27(23-7-5-6-14-26-23)16-19-8-11-20(29-3)12-9-19/h5-15H,4,16H2,1-3H3

InChI Key

XLEUJXFZEKDSRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)OC)C4=CC=CC=N4

Origin of Product

United States

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